molecular formula C8H9ClN2O B2537585 2-chloro-N-(pyridin-2-ylmethyl)acetamide CAS No. 46120-62-1

2-chloro-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2537585
Key on ui cas rn: 46120-62-1
M. Wt: 184.62
InChI Key: DGFBCFICXACZKT-UHFFFAOYSA-N
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Patent
US07524823B2

Procedure details

To a solution of 0.5 g (4.6 mmol) 2-(aminomethyl)pyridine in 10 ml acetone at 0° C. were added 1.27 g (9.2 mmol) potassium carbonate and 0.57 g (5.1 mmol) 2-chloro acetylchloride. The reaction was stirred at 0° C. until no starting material remained and then poured onto ice water. The mixture was extracted twice with ethyl acetate. The combined organic layers were washed with aqueous NaHCO3 (sat.) and brine, dried over Na2SO4, filtered and concentrated in vacuo. The crude product was used directly for the next step. MS(ISP): 185.21 ([MH]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1.C(=O)([O-])[O-].[K+].[K+].[Cl:15][CH2:16][C:17](Cl)=[O:18]>CC(C)=O>[Cl:15][CH2:16][C:17]([NH:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)=[O:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NCC1=NC=CC=C1
Name
Quantity
1.27 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.57 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. until no starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with aqueous NaHCO3 (sat.) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
ClCC(=O)NCC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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